2-{4-Amino-6-[(E)-2-(3,4,5-trimethoxy-phenyl)-vinyl]-[1,3,5]triazin-2-yl}-phenol
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Overview
Description
2-{4-AMINO-6-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is a complex organic compound that features a triazine ring substituted with an amino group, a trimethoxyphenyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-AMINO-6-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with 2-amino-4-hydroxy-6-chloro-1,3,5-triazine under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then cyclized to form the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-{4-AMINO-6-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amino derivatives, and various substituted triazine compounds .
Scientific Research Applications
2-{4-AMINO-6-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 2-{4-AMINO-6-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trimethoxyphenyl group is known to interact with various proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal properties.
Trimethoxyphenyl Derivatives: Compounds containing the trimethoxyphenyl group are known for their anti-cancer and anti-inflammatory activities.
Uniqueness
2-{4-AMINO-6-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3,5-TRIAZIN-2-YL}PHENOL is unique due to its combination of a triazine ring with a trimethoxyphenyl group and a phenol group. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound for research and therapeutic applications .
Properties
Molecular Formula |
C20H20N4O4 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[4-amino-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3,5-triazin-2-yl]phenol |
InChI |
InChI=1S/C20H20N4O4/c1-26-15-10-12(11-16(27-2)18(15)28-3)8-9-17-22-19(24-20(21)23-17)13-6-4-5-7-14(13)25/h4-11,25H,1-3H3,(H2,21,22,23,24)/b9-8+ |
InChI Key |
DOYPSRFPUZDNMU-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC(=NC(=N2)N)C3=CC=CC=C3O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=NC(=NC(=N2)N)C3=CC=CC=C3O |
Origin of Product |
United States |
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